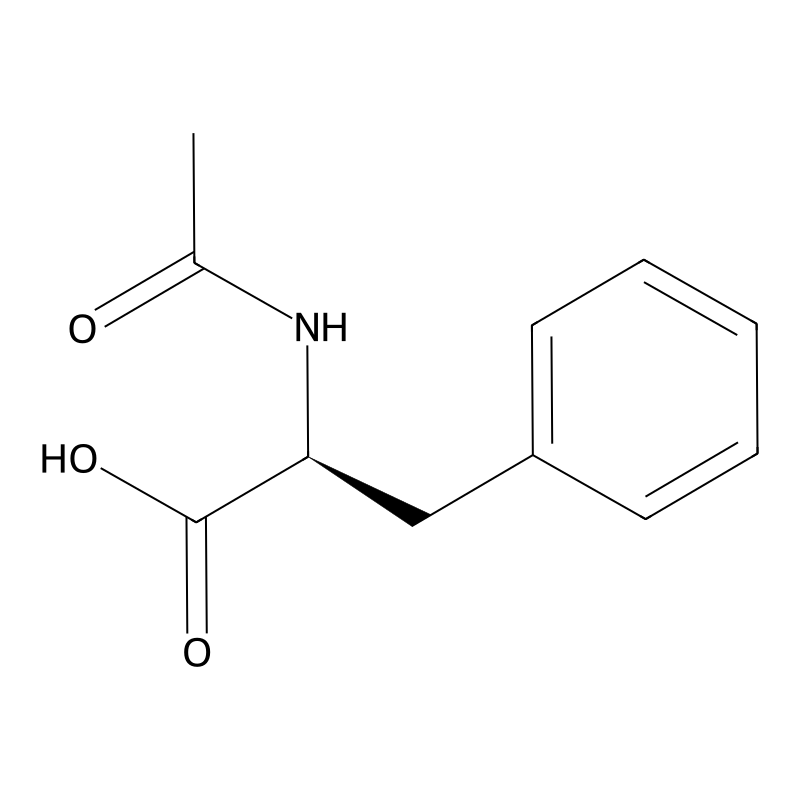

N-Acetyl-L-phenylalanine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

N-Acetyl-L-phenylalanine (CAS: 2018-61-3) is an N-acetylated derivative of the essential amino acid L-phenylalanine, functioning as a critical chiral building block, resolving agent, and highly specific enzymatic substrate. By capping the N-terminal amine with an acetyl group, the molecule transitions from a highly polar zwitterion to a lipophilic organic acid with a logP of approximately 0.93 [1]. This structural modification preserves the chiral center and the aromatic side chain while fundamentally altering its thermal stability, solvent partitioning, and hydrogen-bonding profile. In industrial and laboratory procurement, it is primarily sourced as a precursor for peptide synthesis, a stereospecific substrate for protease assays, and a resolving agent for racemic amines. Its predictable reactivity and high enantiomeric purity make it a foundational material in both biocatalysis and pharmaceutical intermediate manufacturing.

Substituting N-Acetyl-L-phenylalanine with its unprotected parent, L-phenylalanine, or alternative N-protected forms critically compromises processability and assay performance. Unprotected L-phenylalanine exists as a zwitterion with a decomposition temperature above 270 °C and negligible solubility in the organic solvents required for homogeneous coupling reactions [1]. The N-acetyl group eliminates this zwitterionic lattice, drastically lowering the melting point and enabling high solubility in alcohols and ketones. Furthermore, substituting with the D-enantiomer (N-Acetyl-D-phenylalanine) completely abolishes its utility in biocatalytic applications; enzymes such as α-chymotrypsin possess highly stereospecific S1 binding pockets that strictly require the L-configuration for productive catalysis. Finally, compared to bulky Boc or Fmoc protecting groups, the acetyl group offers superior atom economy and stability under both highly acidic and basic conditions, making it the required choice for permanent N-capping or specific kinetic resolution workflows.

Thermodynamic Solubility and Organic Phase Processability

The processability of N-Acetyl-L-phenylalanine is defined by its favorable thermodynamic profile in organic solvents, a direct result of N-acetylation. Experimental static gravimetric measurements demonstrate that its solubility peaks in ethanol at 6.403 × 10^-2 mol/mol at 323.15 K, driven by strong hydrogen bond donor interactions [1]. Furthermore, it exhibits a well-defined melting point of 176.3 °C (449.5 K) and a melting enthalpy of 37.99 kJ/mol. In stark contrast, the unprotected L-phenylalanine baseline remains locked in a high-energy zwitterionic crystal lattice, resulting in near-zero solubility in ethanol and thermal decomposition rather than clean melting. This quantified shift from a zwitterionic solid to an organic-soluble acid enables its use in homogeneous catalytic and synthetic workflows.

| Evidence Dimension | Peak solubility in ethanol and melting behavior |

| Target Compound Data | 6.403 × 10^-2 mol/mol at 323.15 K; Tm = 176.3 °C |

| Comparator Or Baseline | L-phenylalanine (insoluble in ethanol; decomposes >270 °C) |

| Quantified Difference | Complete elimination of zwitterionic insolubility, enabling high-concentration organic phase processing. |

| Conditions | Static gravimetric method (283.15–323.15 K) and DSC thermal analysis |

Procurement of the N-acetylated form is mandatory for workflows requiring homogeneous liquid-phase reactions in polar organic solvents, such as peptide coupling or diastereomeric salt formation.

Biocatalytic Specificity in Protease Assays

N-Acetyl-L-phenylalanine and its ester/amide derivatives serve as benchmark specific substrates for α-chymotrypsin, heavily outperforming non-specific or D-configured analogs. The L-phenylalanine core fits precisely into the hydrophobic S1 pocket of the enzyme, while the N-acetyl group provides essential hydrogen bonding that aligns the scissile bond with the catalytic triad. Kinetic studies reveal that N-acetyl-L-phenylalanine derivatives achieve enzyme-substrate dissociation constants (Ks) in the low millimolar range (e.g., 29 mM for the amide at pH 8.0) and high catalytic turnover rates [1]. Conversely, N-Acetyl-D-phenylalanine acts as a non-productive binder, and unacetylated L-phenylalanine lacks the N-acyl interaction required for optimal kcat.

| Evidence Dimension | Enzyme-substrate binding and catalytic turnover (Ks and kcat) |

| Target Compound Data | Specific S1 pocket binding with low millimolar Ks and high kcat |

| Comparator Or Baseline | N-Acetyl-D-phenylalanine (non-productive binding) and L-phenylalanine (suboptimal turnover) |

| Quantified Difference | Strict stereospecificity and N-acyl dependency increase catalytic efficiency by orders of magnitude compared to non-specific or unacetylated baselines. |

| Conditions | α-chymotrypsin catalyzed hydrolysis at pH 8.0 |

For researchers and assay developers, this compound is the required standard for quantifying chymotrypsin-like protease activity and screening competitive inhibitors.

Stereoselective Host-Guest Recognition for Chiral Separation

The utility of N-Acetyl-L-phenylalanine in chiral separation technologies is validated by its highly specific host-guest interactions with β-cyclodextrin. NMR and crystallographic analyses demonstrate that N-Acetyl-L-phenylalanine forms a stable inclusion complex where the guest conformation is strictly dictated by its L-stereocenter[1]. When compared to N-Acetyl-D-phenylalanine, the L-isomer exhibits a significantly different spatial orientation within the β-CD cavity, resulting in distinct binding constants and NMR chemical shifts. This profound structural divergence in host-guest complexation is the thermodynamic basis for baseline enantioseparation in chiral chromatography.

| Evidence Dimension | Host-guest complex conformation and binding affinity |

| Target Compound Data | N-Acetyl-L-phenylalanine forms a specific, orientation-locked inclusion complex with β-CD |

| Comparator Or Baseline | N-Acetyl-D-phenylalanine |

| Quantified Difference | Distinct spatial orientations within the cavity lead to differential binding constants, enabling complete chiral recognition. |

| Conditions | Aqueous β-cyclodextrin solutions analyzed via NMR and X-ray crystallography |

Justifies the procurement of this compound as a chiral selector, reference standard, or model guest in the development of enantioselective stationary phases.

Diastereomeric Salt Resolution of Pharmaceutical Amines

Downstream of its excellent solubility in polar organic solvents (Section 3, Evidence 1), N-Acetyl-L-phenylalanine is highly effective as a chiral resolving agent. It is used to form crystallizable diastereomeric salts with racemic amines, enabling the large-scale isolation of specific enantiomers for active pharmaceutical ingredients (APIs) where unprotected L-phenylalanine would fail due to its zwitterionic insolubility [1].

Standardization of α-Chymotrypsin and Protease Assays

Based on its highly specific binding to the S1 pocket (Section 3, Evidence 2), derivatives of N-Acetyl-L-phenylalanine are the industry standard for measuring α-chymotrypsin activity. It is procured by biochemistry labs and diagnostic manufacturers to establish baseline kinetic parameters and to screen novel protease inhibitors [2].

Model Guest for Chiral Stationary Phase Development

Leveraging its distinct stereoselective inclusion behavior (Section 3, Evidence 3), N-Acetyl-L-phenylalanine is widely used as a reference analyte and model guest in the design and validation of cyclodextrin-based chiral stationary phases for high-performance liquid chromatography (HPLC) [3].

References

- [1] Hansen Solubility Parameter-Driven Analysis of N-Acetyl-l-phenylalanine Dissolution, Journal of Chemical & Engineering Data

- [2] Investigations of the Chymotrypsin-catalyzed Hydrolysis of Specific Substrates, Journal of Biological Chemistry

- [3] Review of Applications of β-Cyclodextrin as a Chiral Selector for Effective Enantioseparation, MDPI Molecules

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Melting Point

UNII

Other CAS

2018-61-3

Wikipedia

General Manufacturing Information

Dates

Pyrene-tagged carbohydrate-based mixed P/S ligand: spacer effect on the Rh(i)-catalyzed hydrogenation of methyl α-acetamidocinnamate

Juan Francisco Moya, Christian Rosales, Inmaculada Fernández, Noureddine KhiarPMID: 28660262 DOI: 10.1039/c7ob01085k

Abstract

The post-functionalization of a chiral catalyst offers the advantage of providing it with additional physical characteristics that, together with its enantioselective capacity, increase its overall synthetic value. Taking advantage of the modularity and polyfunctionality of carbohydrate-derived ligands, herein we report the synthesis of two mixed P/S catalysts functionalized with a pyrene group through the 6 position of the sugar by carbon chains of different lengths. Using the hydrogenation of methyl (Z)-α-acetamidocinnamate as the model reaction has shown that the proximity of the pyrenyl group to the catalytic center is detrimental to the activity and enantioselectivity of the hydrogenation process, the most efficient catalyst being the complex derived from pyrenebutyric acid 12. The study of the supramolecular π-π interaction of the most active complex 12 with SWCNTs by UV-Vis spectroscopy shows, that in ethyl acetate complex 12 is totally adsorbed onto the SWCNT surface, while in methylene chloride there is an equilibrium between the adsorbed and the free form of the complex, allowing the use of complex 12 and SWCNTs in a catch and release process. Interestingly, it has been determined that the nanocatalyst 12/SWCNT is more enantioselective than complex 12 alone, affording (S)-N-acetylphenyl alanine 16 in quantitative yield and 96% ee.The synthesis of [

Brad D Maxwell, Van Ly, Barry Brock, Robert Dodge, Mark Tirmenstein, Jacqueline CalvanoPMID: 28273378 DOI: 10.1002/jlcr.3499

Abstract

PEGylation is a proven approach to prolonging the duration of action and enhancing biophysical solubility and stability of peptides. 4-Acetylphenylalanine is a novel amino acid with a ketone side chain that is uniquely reactive in proteins. The ketone functionality can react with an aminooxy functionalized polyethyleneglycol polymer to form a stable oxime adduct of the protein. One concern with using unnatural amino acids, such as 4-acetylphenylalanine, is the possibility of it being cleaved from the peptide and becoming incorporated into endogenous proteins. To determine whether this occurs, an in vitro experiment to assess the cell viability and amino acid incorporation into endogenous proteins using primary male rat hepatocytes in the presence of [C]4-acetylphenylalanine, 4 or [

C(U)]L-phenylalanine was conducted. [

C]4-acetylphenylalanine, 4 was prepared in 2 radiochemical steps from [1-

C]acetyl chloride in an overall 8% radiochemical yield and in 99.9% radiochemical purity. The results showed that there was no evidence of carbon-14 incorporation into hepatocyte endogenous proteins with [

C]pAcF and there was no difference between it and L-phenylalanine in cell viability assessments at any of the concentrations studied between 0.1 and 1000 μM.

N-methyl-2-pyrrolidone-degrading bacteria from activated sludge

Karel Křížek, Jan Růžička, Markéta Julinová, Lucie Husárová, Josef Houser, Marie Dvořáčková, Petra JančováPMID: 25768226 DOI: 10.2166/wst.2015.031

Abstract

N-methyl-2-pyrrolidone (NMP) is a widely used solvent for many organic compounds and a component found in a vast array of chemical preparations. For this research paper, NMP degrading bacteria were isolated from two samples of activated sludge. They pertained to both Gram-negative and Gram-positive members, and belong to the Pseudomonas, Paracoccus, Acinetobacter and Rhodococcus genera. All the strains utilized 300 mg/L of NMP as the only source of carbon, energy and nitrogen over several days, and they were shown to additionally be able to degrade N-acetylphenylalanine (NAP). The growth of all the isolated strains was recorded at different NMP concentrations, to a maximum of 20 g/L.Site-specific labeling of proteins for single-molecule FRET measurements using genetically encoded ketone functionalities

Edward A LemkePMID: 21674321 DOI: 10.1007/978-1-61779-151-2_1

Abstract

Studies of protein structure and function using single-molecule fluorescence resonance energy transfer (smFRET) benefit dramatically from the ability to site-specifically label proteins with small fluorescent dyes. Genetically encoding the unnatural amino acid (UAA) p-acetylphenylalanine is an efficient way to introduce commercially available fluorescent tags with high yield and specificity. This protocol describes the expression in Escherichia coli of proteins containing this UAA in response to the amber stop codon TAG. Proteins were purified with high yield and subsequently labeled with the hydroxylamine derivative of Alexa Fluor® 488 functioning as a fluorescent donor dye. The proteins were then labeled via maleimide coupling chemistry at a unique cysteine with the acceptor dye Alexa Fluor® 594 to yield a dual-labeled protein ready for subsequent smFRET observation.Chondroprotective activity of N-acetyl phenylalanine glucosamine derivative on knee joint structure and inflammation in a murine model of osteoarthritis

F Veronesi, G Giavaresi, M Maglio, A Scotto d'Abusco, L Politi, R Scandurra, E Olivotto, B Grigolo, R M Borzì, M FiniPMID: 27836674 DOI: 10.1016/j.joca.2016.10.021

Abstract

Osteoarthritis (OA), the most common chronic degenerative joint disease, is characterized by joint structure changes and inflammation, both mediated by the IκB kinase (IKK) signalosome complex. The ability of N-acetyl phenylalanine derivative (NAPA) to increase cartilage matrix components and to reduce inflammatory cytokines, inhibiting IKKα kinase activity, has been observed in vitro. The present study aims to further clarify the effect of NAPA in counteracting OA progression, in an in vivo mouse model after destabilization of the medial meniscus (DMM).26 mice were divided into three groups: (1) DMM surgery without treatment; (2) DMM surgery treated after 2 weeks with one intra-articular injection of NAPA (2.5 mM) and (3) no DMM surgery. At the end of experimental times, both knee joints of the animals were analyzed through histology, histomorphometry, immunohistochemistry and microhardness of subchondral bone (SB) tests.

The injection of NAPA significantly improved cartilage thickness (CT) and reduced Chambers and Mankin modified scores and fibrillation index (FI), with weaker MMP13, ADAMTS5, MMP10 and IKKα staining. The microhardness measurements did not shown statistically significant differences between the different groups.

NAPA markedly improved the physical structure of articular cartilage while reducing catabolic enzymes, extracellular matrix (ECM) remodeling and IKKα expression, showing to be able to exert a chondroprotective activity in vivo.

Signature of the conformational preferences of small peptides: a theoretical investigation

Nada Doslić, Goran Kovacević, Ivan LjubićPMID: 17691755 DOI: 10.1021/jp072565o

Abstract

An extensive computational study of the conformational preferences of N-acetylphenylalaninylamide (NAPA) is reported, including conformational and anharmonic frequency analyses, as well as calculations of excitation energies of the four NAPA conformers lowest in energy. Particular attention is paid to the influence of hydrogen-bonding interactions on the relative stability of the conformers, which was found to be very sensitive to both the level of quantum chemical computations and the anharmonic treatment of molecular vibrations. The assignments of the UV spectral peaks are well supported by the multireference CASSCF/MS-CASPT2 calculations. Upon consideration of the second-order Möller-Plesset (MP2) and density functional theory (DFT) structures, overall energetics, and harmonic and anharmonic corrections, we found no conclusive theoretical evidence for the assumed conformational propensity of small model peptides toward extended beta-strand structures.N-linked peptidocalix[4]arene bisureas as enantioselective receptors for amino acid derivatives

Anton V Yakovenko, Vyacheslav I Boyko, Vitaly I Kalchenko, Laura Baldini, Alessandro Casnati, Francesco Sansone, Rocco UngaroPMID: 17385916 DOI: 10.1021/jo062410x

Abstract

Bisurea calix[4]arenes 1 and 2 possessing L-amino acid moieties at the lower rim were synthesized by reaction of the methyl esters of glycine, L-alanine, or L-isoleucine with the appropriate isocyanate (12 or 13), obtained with a safe and efficient Curtius rearrangement from the corresponding carboxylic acid derivatives. The conformational properties of the ligands 1 and 2 were investigated by means of a combined NMR and molecular modeling study which evidences that they are deeply influenced by strong intramolecular H-bonds between the urea NH groups and the vicinal phenolic oxygen atoms or the opposite urea C=O group. Complexation studies performed by ESI-MS and NMR spectroscopy in acetone solution show that the binding ability of these bisurea hosts decreases by increasing the side chain size of the amino acid. Host 2b has a remarkable binding ability for the N-acetyl-D-phenylalaninate anion with an interesting enantioselectivity (KDass/KLass=4.14), which is explained on the basis of a three-point interaction mode of binding.Characterization of a chiral stationary phase by HR/MAS NMR spectroscopy and investigation of enantioselective interaction with chiral ligates by transferred NOE

Christine Hellriegel, Urban Skogsberg, Klaus Albert, Michael Lämmerhofer, Norbert M Maier, Wolfgang LindnerPMID: 15038735 DOI: 10.1021/ja0306359

Abstract

The surface chemistry of a chiral stationary phase (CSP) with a (tert-butyl carbamoyl) quinine selector immobilized on thiol-modified silica has been characterized by (1)H HR/MAS NMR and (29)Si CP/MAS NMR spectroscopy. The mostly well-resolved (1)H signals could be assigned to stem from the surface-bound selector and the latter suggested a bi- and trifunctional silane linkage. Suspended-state NMR spectroscopy thus proved a well-characterized surface chemistry as proposed. To study chiral recognition phenomena in the presence of the CSP, (1)H HR/MAS 2D transfer NOESY investigations in methanol-d(4) have been undertaken with various solutes including N-3,5-dinitrobenzoyl derivatives of leucine (DNB-Leu) and N-acetyl phenylalanine (Ac-Phe). Both (R)- and (S)-enantiomers of DNB-Leu and Ac-Phe interacted with the tBuCQN-CSP as indicated by negative cross-peaks in the trNOESY spectra, while the 2D NOESY of the dissolved solutes in absence of the chiral stationary phase showed positive cross-peaks. The intensities of the trNOE cross-peaks were much stronger for the (S)-enantiomers. This stereoselectivity paralleled the experimental chromatographic behavior, where the (S)-enantiomers revealed stronger binding and retention on the tBuCQN-CSP as well. Hence, we were able to correlate the retention behavior to the trNOE NMR spectroscopic data in a qualitative manner.Molecular dynamics (MD) simulations for the prediction of chiral discrimination of N-acetylphenylalanine enantiomers by cyclomaltoheptaose (beta-cyclodextrin, beta-CD) based on the MM-PBSA (molecular mechanics-Poisson-Boltzmann surface area) approach

Youngjin Choi, Seunho JungPMID: 15261589 DOI: 10.1016/j.carres.2004.05.026

Abstract

Molecular dynamics (MD) simulations were performed for the prediction of chiral discrimination of N-acetylphenylalanine enantiomers by cyclomaltoheptaose (beta-cyclodextrin, beta-CD). Binding free energies and various conformational properties were obtained using by the MM-PBSA (molecular mechanics Poisson-Boltzmann/surface area) approach. The calculated relative difference (DeltaDeltabinding) of binding free energy was in fine agreement with the experimentally determined value. The difference of rotameric distributions of guest N-acetylphenylalanine enantiomers complexed with the host, beta-CD, was observed after the conformational analyses, suggesting that the conformational changes of guest captured within host cavity would be a decisive factor for enantiodifferentiation at a molecular level.Exploring carbohydrate-peptide interactions in the gas phase: structure and selectivity in complexes of pyranosides with N-acetylphenylalanine methylamide

Emilio J Cocinero, Pierre Çarçabal, Timothy D Vaden, Benjamin G Davis, John P SimonsPMID: 21375248 DOI: 10.1021/ja109664k

Abstract

The physical basis of carbohydrate-peptide interactions has been explored by probing the structures of a series of complexes generated in a solvent-free environment under molecular beam conditions. A combination of double-resonance IR-UV spectroscopy and quantum-chemical calculations has established the structures of complexes of the model, N-acetyl-L-phenylalanine methylamide, bound to the α and β anomers of methyl D-gluco- and D-galactopyranoside as guests. In all cases, the carbohydrates are bound through hydrogen bonding to the dipeptide chain, although with some differing patterns. The amino acid host "engages" with the most suitable pair of neighboring conjugate sites on each carbohydrate; the specific choice depends on the conformation of the peptide backbone and the configuration and conformation of the carbohydrate ligand. None of the structures is supported by "stacking" interactions with the aromatic ring, despite their common occurrence in bound carbohydrate-protein structures.Explore Compound Types

CH3-CClF2

C2H3ClF2